6-(4-FLUOROPHENYL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
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Overview
Description
6-(4-FLUOROPHENYL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that contains a triazole and thiadiazole ring system. These types of compounds are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-FLUOROPHENYL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzoyl hydrazine with 2-pyridinecarboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, alternative solvents, and catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-FLUOROPHENYL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the fluorophenyl or pyridyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-FLUOROPHENYL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-FLUOROPHENYL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-Methylphenyl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-Nitrophenyl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
6-(4-FLUOROPHENYL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
Properties
Molecular Formula |
C14H8FN5S |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H8FN5S/c15-10-6-4-9(5-7-10)13-19-20-12(17-18-14(20)21-13)11-3-1-2-8-16-11/h1-8H |
InChI Key |
ADBLMSDTIYPITC-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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